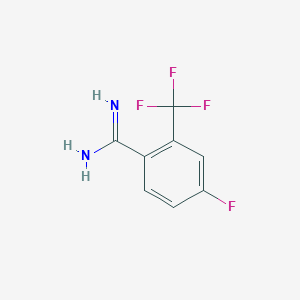

4-Fluoro-2-trifluoromethyl-benzamidine

Description

4-Fluoro-2-trifluoromethyl-benzamidine is a halogenated aromatic amidine. While detailed research focused exclusively on this specific molecule is not widespread, its chemical architecture makes it a valuable intermediate in synthetic chemistry. Its importance is best understood by examining the individual contributions of its constituent parts within the broader field of chemical design.

| Property | Data |

| Molecular Formula | C₈H₆F₄N₂ |

| PubChem CID | 53404307 |

| Molecular Weight | 206.14 g/mol |

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has become a cornerstone of modern chemical synthesis. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for significant modulation of a molecule's physical, chemical, and biological characteristics. wikipedia.org The C-F bond is the strongest single bond in organic chemistry, which contributes to the high thermal and metabolic stability of fluorinated compounds. alfa-chemistry.com

Strategically replacing hydrogen with fluorine can prevent unwanted metabolic oxidation at that site, thereby increasing a drug's biological half-life. mdpi.comnews-medical.net Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. sci-hub.box It is estimated that approximately 20-30% of all modern pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of fluorination in drug discovery. researchgate.net

The benzamidine (B55565) group, C₆H₅C(NH)NH₂, is a well-established pharmacophore in medicinal chemistry. wikipedia.org It is recognized as a reversible, competitive inhibitor of serine proteases, a class of enzymes that includes trypsin and thrombin, which are involved in processes ranging from digestion to blood coagulation. wikipedia.org This inhibitory activity makes the benzamidine moiety a valuable structural motif for designing therapeutics that target these enzymes.

Beyond its role in direct enzyme inhibition, the benzamidine group is frequently used as a ligand in protein crystallography. By binding to the active site of a protease, it can prevent the degradation of the protein of interest during the crystallization process, facilitating the determination of its three-dimensional structure. wikipedia.org The presence of this functional group in pharmaceuticals such as the anticoagulant dabigatran (B194492) underscores its therapeutic relevance. wikipedia.org

The specific combination of a trifluoromethyl (-CF₃) group and a single fluoro (-F) atom in this compound is a deliberate design choice aimed at synergistically enhancing molecular properties.

The trifluoromethyl group is one of the most important fluorine-containing motifs in medicinal chemistry. mdpi.combohrium.com Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring to which it is attached. wikipedia.org The -CF₃ group is also highly lipophilic, which can improve a molecule's ability to cross cellular membranes and increase its bioavailability. mdpi.comnbinno.com Crucially, it is exceptionally stable towards metabolic degradation, often used to block metabolic hotspots on a molecule. mdpi.comnih.gov

| Physicochemical Effects of the Trifluoromethyl (-CF₃) Group |

| Metabolic Stability |

| Lipophilicity |

| Electronic Effect |

| Bioisosterism |

The single fluoro substituent provides another layer of control over the molecule's properties. Like the -CF₃ group, it is strongly electron-withdrawing. Its small size means it can often replace a hydrogen atom with minimal steric disruption. nih.gov This substitution can lead to more favorable binding interactions with a target protein through the formation of hydrogen bonds or multipolar interactions. nih.govnih.gov Placing a fluorine atom at a specific position can also serve to block metabolic attack at that site, a common strategy in drug design to improve pharmacokinetic profiles. news-medical.net

The combined presence of these two distinct fluorinated groups on the benzamidine scaffold creates a molecule with a unique profile of stability, lipophilicity, and electronic properties, making it a highly attractive starting point for the synthesis of novel protease inhibitors and other bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLZEKCBLUTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl Benzamidine and Analogous Compounds

General Synthesis Routes for Benzamidines

Benzamidines are a crucial class of compounds, often utilized as key intermediates in the synthesis of various heterocyclic systems. Their preparation can be broadly categorized into several effective methods.

Utilization of Amidine Hydrochloride Precursors

A prevalent and classical method for the synthesis of benzamidines is through the formation of an amidine hydrochloride salt. This approach often starts from the corresponding benzonitrile (B105546). The Pinner reaction, first described in 1877, is a cornerstone of this methodology. wikipedia.org It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgacs.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgyoutube.com

Formation of the Pinner Salt: The benzonitrile is treated with an alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). organic-chemistry.org This step forms the alkyl imidate hydrochloride.

Ammonolysis: The isolated or in situ generated Pinner salt is then treated with ammonia to displace the alkoxy group and form the benzamidine (B55565) hydrochloride.

Plausible Synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine via the Pinner Reaction:

A plausible route to this compound would start from the corresponding benzonitrile, 4-fluoro-2-trifluoromethyl-benzonitrile.

Step 1: Synthesis of 4-Fluoro-2-trifluoromethyl-benzonitrile. This precursor can be synthesized through multi-step sequences. For instance, a synthetic pathway analogous to the one described for 4-chloro-2-trifluoromethylbenzonitrile could be envisioned. google.com This would involve the nitration of 3-fluorobenzotrifluoride, followed by reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type reaction (e.g., bromination), and finally, cyanation using a cyanide source like cuprous cyanide. google.com

Step 2: Conversion to this compound hydrochloride. The synthesized 4-fluoro-2-trifluoromethyl-benzonitrile would then undergo the Pinner reaction. It would be treated with an alcohol (e.g., ethanol) and anhydrous HCl to form the corresponding ethyl imidate hydrochloride. Subsequent reaction with ammonia would yield this compound hydrochloride.

An alternative to the classical Pinner reaction involves the conversion of the nitrile to a benzamidoxime (B57231) intermediate, which is then reduced to the benzamidine. rsc.org This method is particularly useful for nitriles that may be sensitive to the harsh acidic conditions of the Pinner reaction. The benzamidoxime is typically formed by reacting the benzonitrile with hydroxylamine (B1172632) hydrochloride. youtube.com The subsequent reduction can be achieved through catalytic hydrogenation. rsc.org

| Starting Material | Reagents | Intermediate | Final Product | Reaction Type |

| Benzonitrile | 1. Alcohol, HCl 2. Ammonia | Pinner Salt (Alkyl imidate hydrochloride) | Benzamidine Hydrochloride | Pinner Reaction |

| Benzonitrile | 1. Hydroxylamine HCl 2. H₂, Catalyst | Benzamidoxime | Benzamidine | Via Amidoxime Intermediate |

Cyclocondensation Reactions in Heterocycle Formation

Benzamidines are highly valuable building blocks in the synthesis of a wide array of nitrogen-containing heterocycles due to their dual nucleophilic nature. They readily participate in cyclocondensation reactions with various electrophilic partners. slideshare.net These reactions involve the formation of a new ring system through the condensation of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

A common application is the Pinner pyrimidine (B1678525) synthesis, which involves the condensation of a benzamidine with a 1,3-dicarbonyl compound (or its synthetic equivalent) to form a pyrimidine ring. slideshare.netmdpi.com The reaction can be catalyzed by either acid or base.

Examples of Cyclocondensation Reactions:

Synthesis of Pyrimidines: The reaction of a benzamidine with a β-keto ester or a 1,3-diketone can yield highly substituted pyrimidine derivatives. mdpi.comorganic-chemistry.org For example, the cyclocondensation of a benzamidine with an α,β-unsaturated ketone can also lead to pyrimidine formation. researchgate.net

Synthesis of Quinazolines: Quinazolines, another important class of heterocyclic compounds, can be synthesized from benzamidines. For instance, the reaction of a benzamidine hydrochloride with a 2-iodobenzaldehyde (B48337) in the presence of a copper catalyst can produce quinazoline (B50416) derivatives. nih.gov Another route involves the reaction of ortho-halobenzylbromides with benzamidines. nih.gov

| Benzamidine Reactant | Electrophilic Partner | Resulting Heterocycle | Key Reaction Conditions |

| Benzamidine | 1,3-Diketone | Pyrimidine | Acid or Base Catalysis |

| Benzamidine | β-Keto Ester | Pyrimidinol | Ultrasound Irradiation |

| Benzamidine Hydrochloride | 2-Iodobenzaldehyde | Quinazoline | Copper Catalyst |

| Benzamidine | ortho-Halobenzylbromide | Quinazoline | Copper Catalyst, Base |

Introduction of Fluorine and Trifluoromethyl Moieties

The incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic systems is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. nih.gov Several methods have been developed for the introduction of these moieties.

Direct Fluorination Techniques in Aromatic Systems

Direct C-H fluorination of aromatic rings offers an atom-economical approach to introduce fluorine atoms. Electrophilic fluorinating reagents are commonly employed for this purpose. wikipedia.org

Selectfluor® (F-TEDA-BF₄): This is a highly reactive and widely used electrophilic fluorinating agent. brynmawr.edustackexchange.com It is known for its ability to fluorinate a variety of aromatic and heteroaromatic compounds.

N-Fluorobenzenesulfonimide (NFSI): NFSI is another common, bench-stable electrophilic fluorinating reagent. brynmawr.edujuniperpublishers.com It is often used in transition-metal-catalyzed C-H fluorination reactions.

These reactions can sometimes be promoted by catalysts or activating agents to enhance reactivity and selectivity. chinesechemsoc.org For instance, nitromethane (B149229) has been shown to act as a Lewis base to activate electrophilic fluorinating reagents. chinesechemsoc.org

Strategic Application of Fluorinated Building Blocks

An alternative and often more controlled approach to introducing fluorine is through the use of pre-fluorinated starting materials or "building blocks." ossila.com This strategy avoids potential issues with regioselectivity and functional group compatibility that can arise with direct fluorination of complex molecules.

For the synthesis of this compound, a key building block would be a suitably substituted fluorinated benzotrifluoride (B45747) derivative. For example, starting with 3-fluoro-4-chloro-benzotrifluoride would allow for the introduction of the nitrile group at the 4-position, which can then be converted to the amidine.

Methods for Incorporating Trifluoromethyl Groups

The trifluoromethyl group is a highly sought-after substituent in drug discovery. Its introduction into aromatic rings can be achieved through several methods.

Copper-Catalyzed Trifluoromethylation: This is a widely used method for the trifluoromethylation of aryl halides (iodides and bromides). acs.orgrsc.orgresearchgate.net Various copper catalysts and trifluoromethylating agents can be employed. The reaction often involves the in-situ generation of a Cu-CF₃ species that then reacts with the aryl halide. beilstein-journals.orgnih.gov

From Benzotrichlorides: Benzotrifluoride itself can be prepared from the corresponding benzotrichloride (B165768) by reaction with hydrogen fluoride. epo.org

Direct C-H Trifluoromethylation: In some cases, direct C-H trifluoromethylation of aromatic compounds can be achieved, often using radical-based methods or transition metal catalysis.

Catalytic and Advanced Synthetic Approaches

The synthesis of highly functionalized aromatic compounds, such as this compound, often requires advanced catalytic strategies to achieve desired regioselectivity and efficiency. Modern synthetic organic chemistry has seen the emergence of powerful techniques that enable the construction of these complex molecules under milder conditions and with greater precision than traditional methods. These approaches, including photoredox catalysis, electrochemical C-H activation, and sophisticated ligand-based transformations, are pivotal in accessing fluorinated benzamidine derivatives and their analogues.

Visible-light photoredox catalysis has become a prominent and powerful strategy for the synthesis of fluorinated aromatic compounds. mdpi.comvapourtec.com This methodology offers significant advantages due to its mild reaction conditions, high functional group compatibility, and unique mechanistic pathways. mdpi.com It provides effective routes for the direct introduction of fluorine-containing functional groups, such as trifluoromethyl (CF₃) and fluoro (F) groups, onto aromatic rings. vapourtec.com

The versatility of photoredox catalysis is demonstrated in its ability to fluorinate a wide range of substrates, including electron-deficient, electron-neutral, and electron-rich arenes. mdpi.com The reactions are tolerant of various functional groups like aldehydes, esters, amides, and even protic groups, which are often incompatible with other transition metal-catalyzed fluorination methods. mdpi.com A key strategy involves the combination of photoredox catalysis with another catalytic cycle, such as copper catalysis. This dual-catalysis approach enables the efficient synthesis of aryl(di)fluoroalkylated compounds from readily available starting materials like arylboronic acids. nih.gov

Mechanistically, these reactions can proceed through the generation of radical intermediates. For instance, an arylthianthrenium salt can be reduced by an excited photocatalyst to generate an aryl radical, which then participates in the fluorination step. mdpi.com Another approach, termed cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), uses photoredox catalysis to reverse the typical polarity requirements of SNAr reactions, enabling the fluorination of electron-rich arenes. nih.gov

| Reaction Type | Catalyst System | Substrate Example | Fluorinating Agent | Key Feature |

|---|---|---|---|---|

| Direct Fluorination | Transition Metal or Organic Photocatalyst | Arenes and Heteroarenes | Various (e.g., Selectfluor) | Direct attachment of F, CF₃, CF₃S, etc. mdpi.com |

| Photoredox/Copper Dual Catalysis | Ir/Cu Catalysts | Arylboronic Acids | Bromo(di)fluoromethyl derivatives | Synthesis of aryl(di)fluoroalkylated compounds. nih.gov |

| CRA-SNAr Deoxyfluorination | Organic Photocatalyst | Phenol Derivatives (Electron-rich arenes) | ¹⁹F⁻ or ¹⁸F⁻ sources | Overcomes limitations of traditional SNAr for electron-rich systems. nih.gov |

A novel and sustainable approach for the synthesis of benzamidine-derived structures involves the synergy of electrochemistry and ruthenium catalysis. rsc.orgrsc.org This method facilitates the C-H activation and annulation of benzamidine hydrochlorides with internal alkynes to produce 1-aminoisoquinoline (B73089) derivatives, which are valuable scaffolds in medicinal chemistry. rsc.orgdntb.gov.ua A significant advantage of this metalla-electrocatalytic pathway is the use of electricity as a sacrificial oxidant, which eliminates the need for stoichiometric quantities of hazardous chemical oxidants and produces only molecular hydrogen as a byproduct. rsc.orgrsc.org

The process typically employs a versatile and cost-effective ruthenium(II) carboxylate catalyst that mediates the electro-oxidative C–H/N–H activation. rsc.org This leads to the formation of new carbon-carbon and carbon-nitrogen bonds in a one-pot reaction. rsc.org The electrochemical approach demonstrates broad reaction compatibility, accommodating a wide array of substrates with diverse electronic and steric properties. rsc.orgrsc.org Over the last decade, ruthenium has been recognized as a highly effective catalyst for transformations involving C-H bond functionalization, and its application in electrochemical systems represents a significant advancement in the field. rsc.org This strategy provides a green and efficient pathway to complex heterocyclic structures derived from benzamidines.

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Ruthenium(II) complex (e.g., Ru(II) carboxylate) | rsc.org |

| Starting Materials | Benzamidine hydrochlorides and internal alkynes | rsc.org |

| Oxidant | Electricity (Constant current electrolysis) | rsc.orgrsc.org |

| Key Transformation | C-H/N-H bond activation and annulation | rsc.org |

| Product | 1-Aminoisoquinoline derivatives | dntb.gov.ua |

| Key Advantage | Avoids chemical oxidants; produces H₂ as a byproduct. | rsc.org |

The formation of complex molecules is increasingly reliant on multistep synthetic strategies that combine covalent and noncovalent reactions, moving beyond simple one-step self-assembly. acs.orgnih.gov In this paradigm, ligands are not merely spectator species but play a crucial and active role in directing the course of chemical transformations. The rational design and selection of ligands are fundamental to controlling the reactivity and selectivity of metal catalysts used in advanced synthetic methodologies. researchgate.net

Ligands can influence the outcome of a reaction in several ways. They can modify the steric and electronic environment of a metal center, thereby tuning its catalytic activity. For example, in ruthenium-catalyzed C-H activation, polypyridyl ligands like 2,2′:6′,2″-terpyridine (tpy) are integral to the catalyst's structure and function. uzh.ch In other systems, the choice of ligand can determine the reaction pathway, switching between, for example, alkenylation and alkylation of a substrate. researchgate.net

Furthermore, ligands themselves can be the site of chemical reactions in a strategy known as post-assembly modification. This has been demonstrated in the transformation of coordination cages where reactions on the ligands, such as an inverse electron-demand Diels–Alder reaction, lead to significant structural changes in the entire supramolecular architecture. acs.orgnih.gov This approach shows how covalent reactions, dictated by the reactivity of the ligand, can introduce controlled instability and allow for the interconversion between different complex architectures. acs.org Such ligand-based transformations are essential tools for chemists aiming to construct sophisticated molecular systems with precision. nih.gov

| Ligand Type | Example | Function/Application | Reference |

|---|---|---|---|

| Polypyridyl Ligands | 2,2′:6′,2″-terpyridine (tpy) | Forms stable complexes with metals like Ruthenium for C-H activation catalysis. | uzh.ch |

| Phosphine Ligands | Various | Used in cross-coupling reactions to control catalytic activity and selectivity. | youtube.com |

| Reactive Ligands | Tetrazine-containing ligands | Participate in post-assembly modification of coordination cages via Diels-Alder reactions. | acs.org |

| Redox-Active Ligands | Phenol-derived ligands | Can facilitate dehydrogenative coupling reactions by participating in electron/proton transfer. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability of Benzamidinium Species

The stability of the protonated form of 4-Fluoro-2-trifluoromethyl-benzamidine, the benzamidinium cation, in aqueous environments is a critical aspect of its chemical profile. Studies on related benzamidinium compounds reveal a general susceptibility to hydrolysis, particularly under basic conditions, to yield the corresponding benzamide. researchgate.net

The presence of the electron-withdrawing 4-fluoro and 2-trifluoromethyl groups on the benzene (B151609) ring of this compound is expected to influence its hydrolysis rate. Generally, electron-withdrawing substituents can enhance the reactivity of related amide compounds towards hydrolysis. epa.gov

Below is a table illustrating the pH-dependent hydrolysis rates for unsubstituted benzamidinium chloride, which serves as a baseline for understanding the potential behavior of its substituted derivatives. researchgate.net

| Condition | Rate Constant, k (s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| Buffer, pH = 9 | 2.7(6) × 10⁻⁸ | 300 days |

| Buffer, pH = 10 | 1.7(2) × 10⁻⁷ | 47 days |

| Buffer, pH = 11 | 1.3(1) × 10⁻⁶ | 6 days |

| Buffer, pH = 12 | 6.0(2) × 10⁻⁶ | 32 hours |

| 0.10 M NaOH (initial pH ≈ 13) | 1.3(1) × 10⁻⁵ | 15 hours |

| 1.0 M NaOH (initial pH ≈ 14) | 1.4(1) × 10⁻⁵ | 14 hours |

Research has shown that the incorporation of benzamidinium moieties into structured, hydrogen-bonded frameworks can offer substantial protection against hydrolysis. researchgate.net This protective effect is attributed to the stabilization of the benzamidinium cation within the framework, which reduces its availability to deprotonate to the more reactive neutral benzamidine (B55565) species. researchgate.net By sequestering the benzamidinium and hindering its conversion to the form susceptible to hydroxide (B78521) attack, these frameworks can significantly enhance the compound's stability in aqueous environments.

Protonation Equilibria and Acid-Base Adduct Formation

The acid-base properties of this compound are centered on the basicity of the amidine group, specifically the imino nitrogen, and the formation of the corresponding benzamidinium cation upon protonation.

The amidine functional group is characterized by its high basicity, which leads to protonation under physiological conditions. researchgate.net The protonation state of the amidine moiety can significantly influence the molecule's rotational barriers and conformational dynamics. beilstein-journals.orgbeilstein-journals.org Protonation of the imino nitrogen increases the double-bond character of the C-N bond, which in turn can suppress C-N bond rotation and isomerization processes. beilstein-journals.orgbeilstein-journals.org The rate of these conformational changes can, therefore, be controlled by adjusting the pH of the medium. beilstein-journals.orgbeilstein-journals.org For ortho-disubstituted benzamidines, isomerization rates are observed to decrease at more acidic pH values, where the protonated form is predominant. beilstein-journals.org

While an experimental pKa value for this compound is not documented in the available literature, a predicted pKa of 10.21 has been reported for the structurally similar 2-Fluoro-4-trifluoromethyl-benzamidine. chemicalbook.com The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups in this compound would be expected to decrease the basicity of the amidine group compared to unsubstituted benzamidine, resulting in a lower pKa.

The protonation of the basic amidine group of this compound leads to the formation of the 4-Fluoro-2-trifluoromethyl-benzamidinium cation. This equilibrium is fundamental to the compound's behavior in solution, as the ratio of the protonated to the neutral form is dictated by the pKa of the amidine and the pH of the solution. researchgate.net The formation of the benzamidinium cation is crucial for its water solubility and its interaction with biological targets. researchgate.net As established in the context of hydrolysis, the protonated benzamidinium form is significantly less reactive towards nucleophilic attack by hydroxide compared to its neutral counterpart. researchgate.net

Other Significant Chemical Transformations and Derivatives

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of benzamidines, particularly those bearing electron-withdrawing substituents. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the electron density of the amidine moiety, thereby affecting its nucleophilicity and reactivity in various chemical transformations. These substituents generally decrease the reactivity of the benzamidine in reactions where it acts as a nucleophile. nih.gov

The primary reactive sites of this compound are the two nitrogen atoms of the amidine group, which can participate in cyclocondensation reactions with appropriate bifunctional electrophiles to form a variety of heterocyclic derivatives. These transformations are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One of the most significant transformations of benzamidines is their reaction with 1,3-dicarbonyl compounds to form substituted pyrimidines. slideshare.netchemtube3d.com This reaction, often referred to as the Pinner pyrimidine (B1678525) synthesis, is a versatile method for constructing the pyrimidine ring. In the case of this compound, the reaction with a 1,3-diketone, such as acetylacetone, would be expected to yield a 2-(4-fluoro-2-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine. The electron-withdrawing nature of the substituents on the phenyl ring may necessitate harsher reaction conditions to facilitate the condensation. nih.gov

| Reactant 1 | Reactant 2 | Resulting Derivative |

| This compound | Acetylacetone | 2-(4-Fluoro-2-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine |

| This compound | Ethyl acetoacetate | 2-(4-Fluoro-2-(trifluoromethyl)phenyl)-4-hydroxy-6-methylpyrimidine |

| This compound | Diethyl malonate | 2-(4-Fluoro-2-(trifluoromethyl)phenyl)-4,6-dihydroxypyrimidine |

Another important class of derivatives accessible from this compound is the 1,3,5-triazines. These can be synthesized through several routes, including the reaction of the benzamidine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net This reaction typically proceeds via the formation of an intermediate that subsequently undergoes cyclization. The resulting 2,4-disubstituted-1,3,5-triazines are valuable scaffolds in various chemical fields.

| Reactant 1 | Reactant 2 | Resulting Derivative |

| This compound | N,N-Dimethylformamide dimethyl acetal | 2,4-Di(4-fluoro-2-(trifluoromethyl)phenyl)-1,3,5-triazine |

| This compound | Cyanamide | 2-Amino-4-(4-fluoro-2-(trifluoromethyl)phenyl)-1,3,5-triazine |

Furthermore, this compound can be utilized in the synthesis of 1,2,4-oxadiazoles. A common method involves the reaction of the benzamidine with a carboxylic acid or its derivative, often in the presence of a coupling agent and followed by cyclodehydration. nih.govutar.edu.myrdd.edu.iq This transformation leads to the formation of 3,5-disubstituted 1,2,4-oxadiazoles, where one of the substituents is the 4-fluoro-2-(trifluoromethyl)phenyl group.

| Reactant 1 | Reactant 2 | Resulting Derivative |

| This compound | Acetic anhydride | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-5-methyl-1,2,4-oxadiazole |

| This compound | Benzoic acid | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-5-phenyl-1,2,4-oxadiazole |

The synthesis of these and other derivatives from this compound provides a pathway to a diverse range of complex molecules. The electronic properties conferred by the fluoro and trifluoromethyl substituents on these resulting heterocyclic systems are of significant interest for tuning the physicochemical and biological properties of the final compounds.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be utilized to identify the number and types of protons in the 4-Fluoro-2-trifluoromethyl-benzamidine molecule. The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the amidine group (-C(=NH)NH₂). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of both the fluorine and trifluoromethyl substituents. The coupling constants (J) between adjacent protons would reveal their relative positions on the aromatic ring. For instance, ortho, meta, and para couplings have characteristic ranges that would allow for the assignment of each proton signal to its specific position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment

¹³C NMR spectroscopy would be employed to determine the number of unique carbon environments within the molecule. The spectrum would be expected to display distinct signals for each of the eight carbon atoms in this compound: six in the aromatic ring, the carbon of the trifluoromethyl group (-CF₃), and the amidine carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and trifluoromethyl groups. Furthermore, coupling between the carbon atoms and the attached fluorine atoms (JC-F) would provide additional structural confirmation, particularly for the carbons directly bonded to fluorine and the trifluoromethyl group.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are indicative of their electronic environment. Coupling between the aromatic fluorine and nearby protons, as well as potential long-range coupling between the two different fluorine environments, would provide further structural insights.

Hyperpolarized NMR for Enhanced Sensitivity in Interaction Studies

While not a standard characterization method, hyperpolarized NMR is an advanced technique that can dramatically increase the sensitivity of NMR experiments. This method could be applied to study the interactions of this compound with biological macromolecules or other molecules of interest. By hyperpolarizing the compound, signals that are too weak to be detected by conventional NMR could be observed, providing valuable information on binding events and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the compound's elemental formula (C₈H₆F₄N₂). This is a critical step in confirming the identity of a newly synthesized compound or verifying the purity of a sample. The fragmentation pattern observed in the mass spectrum would also offer corroborating evidence for the proposed structure. For example, the loss of fragments corresponding to the trifluoromethyl group or parts of the amidine functionality would be expected.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. When a molecule like this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M⁺•) that is prone to fragmentation.

The fragmentation of this molecule is expected to be directed by its key structural features: the trifluoromethyl group (-CF₃), the fluorine atom (-F), and the benzamidine (B55565) functional group [-C(=NH)NH₂] attached to the aromatic ring. The molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key anticipated fragmentation pathways include:

Loss of the Trifluoromethyl Group: A primary fragmentation event would likely be the cleavage of the C-CF₃ bond, which is often a favored pathway for trifluoromethyl-substituted aromatics. This would result in the loss of a •CF₃ radical (mass 69 u), leading to a significant fragment ion.

Amidine Group Fragmentation: The amidine group can undergo several cleavages. The loss of an amino radical (•NH₂, mass 16 u) or ammonia (B1221849) (NH₃, mass 17 u) is a common fragmentation route for amidines.

Loss of Fluorine: Cleavage of the strong C-F bond could lead to the loss of a fluorine radical (•F, mass 19 u).

Ring Fragmentation: The aromatic ring itself can fragment, although this typically results in lower-mass ions.

Based on these principles, a hypothetical fragmentation pattern can be proposed.

Table 1: Hypothetical EI-MS Fragmentation Data for this compound

| m/z Value (Hypothetical) | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 206 | [C₈H₆F₄N₂]⁺• (Molecular Ion) | - |

| 187 | [M - F]⁺ | •F |

| 190 | [M - NH₂]⁺ | •NH₂ |

| 137 | [M - CF₃]⁺ | •CF₃ |

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present, making IR spectroscopy an invaluable tool for functional group identification.

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct functional moieties. The amidine group is particularly notable, typically showing strong absorptions from N-H and C=N bond vibrations. cdnsciencepub.com The presence of strong C-F bonds from both the single fluorine substituent and the trifluoromethyl group will also result in prominent absorptions in the fingerprint region. cdnsciencepub.com

Key expected vibrational modes include:

N-H Stretching: The -NH₂ part of the amidine group would give rise to two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The =N-H stretch would also appear in this vicinity. orgchemboulder.comnih.gov

Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring. wpmucdn.com

C=N Stretching: A strong absorption band between 1680 and 1620 cm⁻¹ is expected for the carbon-nitrogen double bond of the imidamide functionality within the amidine group. researchgate.net

Aromatic C=C Stretching: The benzene ring will produce several bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: Strong absorption bands in the 1350-1000 cm⁻¹ region are characteristic of C-F bonds. The trifluoromethyl group typically shows very strong, distinct absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Amidine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1680 - 1620 | C=N Stretch | Amidine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | C-F Stretch (very strong) | Trifluoromethyl (-CF₃) |

| 1250 - 1020 | C-F Stretch | Aryl-F |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, researchers can generate an electron density map from which a detailed molecular model can be built. mdpi.comnih.gov This technique provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. mdpi.com

For this compound, a crystal structure would elucidate several key architectural features:

Molecular Conformation: It would reveal the rotational orientation of the amidine and trifluoromethyl groups relative to the benzene ring.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-F, C-C, C-N, C=N) and angles would be obtained.

Intermolecular Interactions: The analysis would show how molecules pack in the crystal lattice. This is particularly important for the benzamidine moiety, which contains both hydrogen bond donors (-NH) and acceptors (=N), suggesting that strong intermolecular hydrogen bonding networks are likely to be a dominant feature of the crystal packing. nih.gov

Planarity: The planarity of the benzene ring and the geometry of the substituent groups would be confirmed.

While a specific crystal structure for this compound is not publicly available, the parameters that such an analysis would yield are well-defined.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Examples of Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell (e.g., monoclinic, P2₁/n). |

| Unit Cell Dimensions | Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-CF₃, C-F, C=N). |

| Bond Angles | Angles between three connected atoms (e.g., F-C-F in the CF₃ group). |

| Torsional Angles | Defines the conformation of rotatable bonds. |

| Hydrogen Bonding Geometry | Distances and angles of intermolecular N-H···N hydrogen bonds. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, are employed to elucidate the electronic structure of molecules and to model the energetic changes that occur during chemical reactions. These studies are crucial for understanding the synthesis and reactivity of 4-Fluoro-2-trifluoromethyl-benzamidine.

First-principles, or ab initio, kinetic modeling uses quantum mechanical calculations to predict the rates of chemical reactions without relying on experimental data. This approach involves calculating the potential energy surface of a reaction, identifying the transition states, and then using statistical mechanics to determine the rate constants.

For the synthesis of this compound, which may involve reactions such as the fluorination and trifluoromethylation of a benzene (B151609) ring, first-principles modeling can be used to understand the kinetics of these electrophilic aromatic substitution reactions. researchgate.netacs.org Kinetic isotope effect studies on aromatic fluorination, for instance, have shown that the decomposition of the Wheland-type intermediate is generally not the rate-determining step. researchgate.net

Theoretical kinetic models for the formation of this compound would typically involve the following steps:

Optimization of the geometries of reactants, intermediates, transition states, and products using methods like Density Functional Theory (DFT).

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies.

Determination of the activation energy (energy barrier) for each elementary step in the reaction mechanism.

Calculation of the pre-exponential factor and the rate constant using Transition State Theory (TST).

An illustrative data table for a hypothetical reaction step, such as the fluorination of 2-trifluoromethyl-benzonitrile (a possible precursor), is presented below. The values are representative of typical DFT calculations for such reactions.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 35.2 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 24.8 | kcal/mol |

| Entropy of Activation (ΔS‡) | -34.9 | cal/(mol·K) |

| Calculated Rate Constant (k) at 298 K | 1.2 x 10-4 | s-1 |

For the synthesis of this compound, computational studies can predict the heats of formation of the molecule and its intermediates. dtic.mil For example, DFT calculations can be employed to investigate the energetics of trifluoromethylation reactions. Studies on the trifluoromethylation of alkenes have shown that the initial formation of the trifluoromethyl radical is an endothermic process, suggesting that elevated temperatures are favorable for such reactions. acs.org Similarly, the energetics of the various steps in the synthesis of the target compound, from the starting materials to the final amidine, can be computationally evaluated to optimize reaction conditions. researchgate.net

A hypothetical energy profile for the final step in the synthesis of this compound (e.g., the conversion of a nitrile to an amidine) is presented in the table below. These values are illustrative of what could be obtained from quantum mechanical calculations.

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Reaction Enthalpy (ΔHrxn) | -15.8 | kcal/mol |

| Reaction Gibbs Free Energy (ΔGrxn) | -12.5 | kcal/mol |

| Reaction Entropy (ΔSrxn) | -11.1 | cal/(mol·K) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and binding events.

MD simulations are particularly powerful for elucidating the pathways by which a ligand, such as this compound, binds to a biological target, like a protein. These simulations can reveal the sequence of events, from the initial encounter of the ligand with the protein to its final docking in the binding site.

Studies on the binding of the parent compound, benzamidine (B55565), to the serine protease trypsin have been extensively performed. nih.govnih.gov These simulations have shown that the binding is not a simple, direct process. Instead, the ligand often explores the protein surface, forming transient interactions before finding the entrance to the binding pocket. The binding pathway can involve multiple metastable intermediate states. nih.govnih.gov For this compound, the presence of the electron-withdrawing fluorine and trifluoromethyl groups would alter its electrostatic potential and solvation properties, likely influencing its binding pathway and kinetics compared to unsubstituted benzamidine.

The table below illustrates a hypothetical characterization of the binding pathway of this compound to a target protein, with states identified from MD simulations.

| Binding State | Description | Key Interacting Residues | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Unbound (Solvated) | Ligand is free in the solvent. | Water | 0.0 |

| Encounter Complex | Initial non-specific interaction with the protein surface. | Surface residues (e.g., Lys, Glu) | -1.5 |

| Intermediate State | Ligand moves closer to the binding pocket, forming specific contacts. | Loop residues near the active site | -3.2 |

| Bound State | Ligand is docked in the active site. | Active site residues (e.g., Asp, Ser) | -8.5 |

The protonation state of both the ligand and the amino acid residues in the protein can have a profound impact on binding affinity and mechanism. github.io Benzamidines are basic and are typically protonated at physiological pH. However, the local microenvironment of a protein's active site can alter the pKa of both the ligand and the protein residues.

MD simulations, particularly constant-pH MD simulations, can be used to study these effects. For example, simulations of benzamidine binding to trypsin have shown that the protonation state of a key histidine residue (His57) in the active site critically influences the binding pathway and frequency. nih.gov Binding is more frequent when His57 is in a neutral state compared to when it is positively charged. nih.gov For this compound, the electron-withdrawing substituents would be expected to lower its pKa compared to benzamidine, potentially altering the optimal pH for binding and its sensitivity to the protonation states of active site residues.

The following table illustrates the hypothetical effect of the protonation state of a key active site residue on the binding of this compound.

| Residue State | Ligand pKa (in binding site) | Binding Free Energy (ΔGbind) (kcal/mol) | Observed Binding Events (in simulation) |

|---|---|---|---|

| His (neutral) | 10.8 | -9.2 | Frequent |

| His (protonated) | 11.5 | -7.5 | Infrequent |

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. FEP simulations involve computationally "mutating" one molecule into another and calculating the free energy change for this transformation both in solution and when bound to the protein.

This method is particularly well-suited for studying the effects of small chemical modifications, such as the substitution of a hydrogen atom with a fluorine atom. "Computational fluorine scanning" using FEP can predict the change in binding affinity upon fluorination at different positions on a ligand. figshare.comscispace.comacs.orgcam.ac.uknih.gov This approach could be applied to a series of analogues of this compound to understand the structure-activity relationship and to guide the design of more potent inhibitors. The accuracy of FEP calculations is, however, dependent on the quality of the force field used and adequate sampling of the conformational space. scispace.comnih.gov

The table below shows hypothetical results from an FEP calculation comparing the binding of this compound to a non-fluorinated analogue.

| Mutation | ΔΔGbind (Calculated) (kcal/mol) | Interpretation |

|---|---|---|

| H → F (at position 4) | -1.2 ± 0.3 | Fluorination is favorable for binding. |

| H → CF3 (at position 2) | -0.8 ± 0.4 | Trifluoromethylation is favorable for binding. |

| Benzamidine → this compound | -2.0 ± 0.5 | Combined substitutions significantly improve binding affinity. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to determine the electronic structure, which in turn allows for the prediction of a molecule's stability, reactivity, and various other chemical properties.

For this compound, a typical DFT study would commence with geometry optimization. This process identifies the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. Different combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are selected to accurately model the electron density and molecular orbitals.

From the optimized geometry, a wealth of information about the electronic properties can be extracted. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions for how the molecule will interact with other chemical species.

A hypothetical data table summarizing the kind of results obtained from a DFT analysis is presented below.

| Computational Parameter | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron configuration |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Supramolecular Chemistry and Self Assembly Processes

Host-Guest Complexation Involving Benzamidinium Moieties

The positively charged benzamidinium group is an excellent guest for various host molecules that possess electron-rich cavities or binding sites. This interaction is fundamental to many biological processes and is exploited in the design of synthetic receptor systems.

Key aspects of benzamidinium host-guest chemistry include:

Interaction with Anionic Groups: Benzamidinium forms strong, directed interactions with anionic functional groups like carboxylates and phosphates. This binding is a cornerstone of its role as a reversible inhibitor of serine proteases, such as trypsin, where it mimics the natural substrate by binding to a carboxylate residue in the enzyme's active site.

Complexation with Macrocycles: Synthetic macrocycles like cyclodextrins and cucurbiturils can encapsulate benzamidine (B55565) derivatives. nih.gov For cyclodextrins, the hydrophobic phenyl ring of the benzamidine derivative can be included within the macrocycle's nonpolar cavity in aqueous solutions, driven by hydrophobic and van der Waals interactions. nih.gov

Influence of Substituents: The 4-fluoro and 2-trifluoromethyl substituents on the specific benzamidine would influence its binding properties. The electron-withdrawing nature of these groups increases the acidity of the benzamidinium protons, potentially leading to stronger hydrogen bonds with the host. Conversely, the steric bulk of the ortho-trifluoromethyl group might affect the geometry of inclusion within certain host cavities.

Rational Design of Self-Assembled Structures and Frameworks

The predictability of the interactions involving the benzamidinium cation makes it a valuable component for the rational design of complex, self-assembled architectures. nih.gov Scientists can program molecular-level information into benzamidine-containing molecules to guide their assembly into desired nanostructures, such as fibers, gels, or crystalline frameworks. rsc.orgnih.gov

The introduction of fluorine and trifluoromethyl groups can be a deliberate design strategy to fine-tune these assemblies. Fluorination is known to influence intermolecular interactions, including hydrogen bonding and π–π stacking, thereby controlling peptide conformation and promoting fibrillation. rsc.org In the context of 4-Fluoro-2-trifluoromethyl-benzamidine, these substituents would modulate the molecule's electrostatic potential and steric profile, offering a tool to direct the formation of specific supramolecular structures.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the quintessential tool in supramolecular construction, and the benzamidinium cation is a master craftsman. Its ability to form strong, directional hydrogen bonds dictates the structure and stability of its molecular assemblies.

When benzamidine is protonated to form the benzamidinium cation, the resulting N-H bonds become excellent hydrogen bond donors. The interaction between this positively charged donor (N⁺-H) and a negatively charged acceptor (like a carboxylate oxygen, O⁻) or a neutral nitrogen atom (N) is termed a charge-assisted hydrogen bond (CAHB). nih.govresearchgate.net These bonds are significantly stronger than conventional hydrogen bonds due to the added electrostatic attraction between the formal positive and negative charges. nih.govnih.gov

This strengthening effect is crucial for creating robust and predictable supramolecular structures. In complexes of benzamidinium with carboxylates, the N⁺-H···O⁻ interactions are the primary force driving the assembly. nih.gov Similarly, interactions with nitrogen-containing heterocycles, as seen in salts with uracil (B121893) derivatives, feature N⁺-H···N⁻ and N⁺-H···O⁻ bonds that define the crystal packing. nih.govresearchgate.net

The reaction between benzamidine, a base, and an acidic compound often results in proton transfer to form a molecular salt composed of a benzamidinium cation and the conjugate base of the acid. nih.govnih.gov X-ray crystallography has been instrumental in revealing the intricate supramolecular architectures of these salts.

Studies on various benzamidinium salts have shown that the amidinium fragment and the corresponding carboxylate groups are often fully delocalized. This charge delocalization stabilizes the ions and promotes their aggregation into well-defined patterns, most notably the dimer motif discussed in the following section. nih.govnih.gov The crystal structures of salts formed with uracil derivatives and various substituted benzoic acids consistently show the formation of extensive hydrogen-bonding networks where the benzamidinium cation is a key organizing element. nih.govnih.govnih.gov

Principles for Supramolecular Synthon Design

A supramolecular synthon is a robust and predictable structural unit formed by specific and reliable intermolecular interactions. nih.gov Identifying and understanding these synthons allows crystal engineers to design and construct new crystalline materials with desired properties.

The most prominent supramolecular synthon involving the benzamidinium cation is its interaction with the carboxylate anion. This pairing typically forms a cyclic, dimeric motif through a pair of N⁺-H···O⁻ hydrogen bonds. This specific arrangement is described by the graph-set notation R²₂(8) , which indicates a ring involving two hydrogen-bond donors and two acceptors, containing a total of eight atoms. The robustness and high frequency of this R²₂(8) synthon make the benzamidinium-carboxylate interaction a highly reliable tool for designing co-crystals and molecular frameworks. nih.govnih.gov

The reliability of this synthon has been demonstrated in numerous crystal structures of benzamidinium salts with different carboxylates. nih.govnih.govfigshare.com This predictability is a core principle of supramolecular design, enabling the construction of complex architectures from simple, well-understood molecular components. The electron-withdrawing nature of the fluoro and trifluoromethyl groups in 4-fluoro-2-trifluoromethyl-benzamidinium would likely enhance the hydrogen bond donor capacity of the N-H groups, further strengthening and reinforcing the fidelity of this critical R²₂(8) synthon.

Data on Benzamidinium-Carboxylate Interactions

The following table summarizes typical hydrogen bonding motifs found in the crystal structures of benzamidinium salts with various carboxylic acids, illustrating the robustness of the R²₂(8) supramolecular synthon.

| Benzamidinium Salt Components | Observed Supramolecular Synthon | Predominant Hydrogen Bonds | Reference |

| Benzamidinium & 2,6-Dimethoxybenzoate | R²₂(8) Dimer | N⁺-H···O⁻ | nih.gov |

| Benzamidinium & Orotate | R²₂(8) Dimer | N⁺-H···O⁻, N⁺-H···N⁻ | nih.gov |

| Benzamidinium & 3-Methoxybenzoate | R²₂(8) Dimer | N⁺-H···O⁻ | nih.gov |

| Benzamidinium & 4-Methoxybenzoate | R²₂(8) Dimer | N⁺-H···O⁻ | nih.gov |

| Benzamidinium & 3,4,5-Trimethoxybenzoate | R²₂(8) Dimer | N⁺-H···O⁻ | nih.gov |

Applications in Materials Science and Catalyst Development Chemical Research Focus

Development of Functional Materials with Optoelectronic Properties

The unique molecular structure of benzamidine (B55565) derivatives, characterized by specific substituent groups, allows for the fine-tuning of their electronic and optical characteristics. This makes them promising candidates for the development of novel functional materials.

The electronic and optical properties of organic molecules are heavily influenced by their molecular structure, including the presence of electron-donating and electron-withdrawing groups. In derivatives of 4-Fluoro-2-trifluoromethyl-benzamidine, the fluorine and trifluoromethyl groups act as strong electron-withdrawing agents. These substitutions can significantly affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Theoretical studies, such as those employing density functional theory (DFT), are crucial for predicting how such functionalization impacts optoelectronic properties. nih.govresearchgate.net For instance, the introduction of various functional groups on aromatic rings can tune the band-gap, which is a key parameter for optical devices. nih.gov The modification of molecular frameworks can lead to materials with tailored absorption and emission spectra. nih.govrsc.org Research on different classes of organic dyes has shown that strategic placement of electron-donating and electron-withdrawing groups can systematically alter the maximum absorption wavelength. researchgate.net While specific experimental data on the optoelectronic properties of this compound is not extensively documented in the provided results, the principles established in related molecular systems suggest a strong potential for tuning its electronic behavior. researchgate.netnih.govrsc.org

Table 1: Predicted Effects of Functional Groups on Benzamidine Derivatives

| Functional Group | Type | Expected Impact on Electronic Properties |

|---|---|---|

| Fluorine (F) | Electron-Withdrawing | Lowering of HOMO/LUMO levels, potential increase in electron affinity |

| Trifluoromethyl (CF3) | Strong Electron-Withdrawing | Significant lowering of HOMO/LUMO levels, enhanced stability |

The ability to engineer the band-gap and other electronic properties of benzamidine derivatives opens pathways for their use in advanced optoelectronic applications. nih.gov Materials with tunable electronic structures are essential for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The design of such materials often involves creating D-π-A (donor-pi-acceptor) architectures, where different parts of the molecule perform specific electronic functions. researchgate.net Benzamidine derivatives can be incorporated into more complex molecular structures to serve as building blocks. The electron-withdrawing nature of the 4-fluoro-2-trifluoromethylphenyl group could make it an effective acceptor component in such systems. The development of materials with high light-harvesting efficiency and optimized energy levels for charge injection and transport is a key goal in this field. researchgate.net

Ligand Design for Catalytic Systems

The amidine group is an excellent N-donor ligand, capable of coordinating with a variety of transition metals to form stable complexes. researchgate.netsemanticscholar.org This property makes this compound a valuable component in the design of ligands for homogeneous catalysis, where the electronic and steric properties of the ligand can precisely control the activity and selectivity of the metal center. semanticscholar.org

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. nih.gov N-acylamidine ligands, which are structurally related to this compound, have been shown to form stable, catalytically active complexes with Palladium(II). datapdf.com

These complexes, which can be synthesized from the N-acylamidine and a palladium precursor like PdCl2(PhCN)2, have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. datapdf.com The amidine ligand typically coordinates to the metal center through a nitrogen atom. datapdf.com The electronic properties imparted by the fluoro- and trifluoromethyl- substituents on the benzamidine ring can modulate the electron density at the palladium center, thereby influencing its catalytic efficacy. nih.gov

Table 2: Catalytic Activity of N-Acylamidine Palladium(II) Complexes in Suzuki-Miyaura Coupling

| Reactants | Catalyst Loading | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene + Phenylboronic acid | 0.5 mol % | 4-Methylbiphenyl | ~95% | datapdf.com |

| 1-Bromo-4-nitrobenzene + Phenylboronic acid | 0.5 mol % | 4-Nitrobiphenyl | ~95% | datapdf.com |

Hybrid ligands, which contain two or more different donor moieties, offer enhanced control over the coordination environment of a metal catalyst. semanticscholar.orgresearchgate.net The combination of a strong N-donor like an amidine with a different type of donor (e.g., phosphine, pyridine) allows for fine-tuning of the catalyst's steric and electronic properties. semanticscholar.orgresearchgate.netnih.gov

Transition metal complexes featuring hybrid ligands are employed in a wide array of catalytic transformations. nih.gov For example, hybrid guanidine-pyridine ligands have been used to create copper complexes for atom transfer radical polymerization and zinc complexes for lactide polymerization. semanticscholar.org The benzamidine unit can be incorporated into such hybrid structures to create novel ligands for metals like palladium, ruthenium, rhodium, and copper, potentially leading to catalysts with unique reactivity and selectivity. researchgate.netresearchgate.net The development of these complex ligands is a key area of research aimed at creating more efficient and selective catalysts for organic synthesis. researchgate.netnih.gov

Ruthenium catalysts are highly versatile and have been used extensively for C-H bond activation and subsequent functionalization, which are powerful methods for forming new carbon-carbon bonds. mdpi.com The directing-group ability of certain functional groups is often exploited to achieve high regioselectivity in these transformations.

Recent research has demonstrated that benzamidine hydrochlorides can participate in Ruthenium(II)-catalyzed C-H activation and annulation reactions with internal alkynes to synthesize 1-aminoisoquinoline (B73089) derivatives. rsc.org This process involves the cleavage of a C-H bond on the aromatic ring, directed by the amidine group, leading to the formation of new C-C and C-N bonds in a single step. rsc.org The use of electrochemical methods in conjunction with ruthenium catalysis can provide a sustainable approach that avoids the need for stoichiometric chemical oxidants. rsc.org This application directly showcases the utility of the benzamidine scaffold in advanced catalytic C-C bond formation reactions. rsc.orgdtu.dk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) Chloride |

| Benzonitrile (B105546) |

| Phenylboronic acid |

| 4-Bromotoluene |

| 4-Methylbiphenyl |

| 1-Bromo-4-nitrobenzene |

| 4-Nitrobiphenyl |

| 1-aminoisoquinoline |

| Ruthenium |

| Palladium |

| Copper |

| Zinc |

Insufficient Research Data on Surface Applications of this compound

Despite a comprehensive search of available scientific literature and patent databases, there is a notable lack of specific research detailing the application of this compound in the fields of materials science and catalyst development, particularly concerning surface functionalization and interface chemistry.

While fluorinated compounds are widely recognized for their unique properties that make them suitable for modifying surface energies and enhancing catalyst performance, specific research findings, including data on surface contact angles, binding affinities, or catalytic efficiency directly involving this compound, are not present in the currently accessible body of scientific publications.

The distinct electrochemical properties imparted by the fluorine and trifluoromethyl groups on the benzamidine scaffold suggest a theoretical potential for this compound to act as a ligand or surface modifying agent. The electron-withdrawing nature of the fluoro substituents could influence the coordination chemistry and adsorption characteristics of the molecule on various substrates. However, without empirical studies, any discussion of its role in these applications remains speculative.

Detailed investigations and published research are required to elucidate the specific interactions of this compound at material interfaces and to quantify its effects on surface properties. Such studies would be essential to generate the detailed findings and data tables necessary for a thorough analysis of its potential in surface functionalization and catalyst development. At present, the scientific community has not published research that would allow for a detailed exposition on this specific topic.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures. For a substituted benzamidine (B55565) derivative such as "4-Fluoro-2-trifluoromethyl-benzamidine," High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for purity control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and conducting quantitative analysis of "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, leveraging its moderate polarity. In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.

A validated RP-HPLC method can effectively separate the main compound from its synthetic precursors, by-products, and degradation products. The use of a diode-array detector (DAD) or a UV detector allows for the sensitive detection of the analyte and any impurities based on their chromophores. For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy and precision.

Detailed research findings on related fluorinated and benzamidine compounds suggest that a C18 column with a gradient elution program using a mixture of an acidified aqueous phase and an organic solvent like acetonitrile (B52724) or methanol (B129727) provides excellent resolution. The acidic modifier, such as trifluoroacetic acid (TFA), helps to ensure sharp peak shapes by suppressing the ionization of the basic amidine group. beilstein-journals.orgbeilstein-journals.org

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 8.5 minutes |

This interactive table provides a sample set of HPLC conditions that could be used for the analysis of this compound. The user can hover over the parameters for more details.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique primarily used for the qualitative monitoring of chemical reactions and for preliminary screening of fractions during purification. libretexts.orgthieme.de In the synthesis of "this compound," TLC can be employed to track the consumption of starting materials and the formation of the product in near real-time. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used, with the ratio adjusted to optimize the separation.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Component | Hypothetical Rf Value | Visualization |

| Starting Material (e.g., 4-Fluoro-2-trifluoromethyl-benzonitrile) | 0.70 | UV (254 nm) |

| Intermediate | 0.55 | UV (254 nm), Staining |

| Product (this compound) | 0.35 | UV (254 nm), Staining |

| Solvent System | Hexane:Ethyl Acetate (1:1) | - |

| Stationary Phase | Silica Gel 60 F254 | - |

This interactive table illustrates how TLC can be used to monitor a reaction. The different Rf values indicate the separation of the components.

Methodologies for Purity and Isomeric Analysis in Complex Mixtures

The structural complexity of "this compound," particularly its potential for isomerism, necessitates sophisticated analytical methodologies for a comprehensive purity assessment in complex mixtures. The presence of a substituted benzene (B151609) ring and the amidine group can give rise to various isomers, including positional isomers and stereoisomers (E/Z isomers).

Due to the ortho-disubstituted pattern of the benzene ring, "this compound" can exist as E/Z isomers due to restricted rotation around the carbon-nitrogen double bond of the amidine moiety. nih.gov The interconversion between these isomers can be influenced by factors such as pH and temperature. beilstein-journals.orgbeilstein-journals.org

Reversed-phase HPLC is a powerful tool for the separation of such isomers. Research on structurally similar ortho-disubstituted benzamidines has demonstrated that the protonation of the amidine moiety in an acidic mobile phase can increase the rotational barrier of the C-N bond, allowing for the separation of the E and Z isomers as distinct peaks. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, a mobile phase containing trifluoroacetic acid has been successfully used to resolve the E/Z isomers of a related benzamidine derivative. beilstein-journals.orgbeilstein-journals.org

In cases where atropisomerism is possible due to hindered rotation around a single bond, chiral HPLC may be required for separation. While not explicitly documented for this specific compound, the principles of chiral chromatography would be applicable if stable atropisomers were to exist.

Furthermore, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can provide invaluable information for isomeric analysis. While chromatography separates the isomers, mass spectrometry provides mass-to-charge ratio data, which can help in confirming the identity of the isomeric species, especially when dealing with complex matrices where baseline chromatographic separation may be challenging.

Q & A

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-trifluoromethyl-benzamidine, and what critical reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves converting nitrile precursors (e.g., 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile, CAS 1095188-12-7 ) to amidines via the Pinner reaction or analogous methods. Key steps include:

- Nitrile Activation : Reacting nitriles with HCl gas in anhydrous ethanol to form imidate intermediates.

- Amidine Formation : Treating imidates with ammonium chloride under reflux.

- Dehydration : Using phosphorus oxychloride (POCl₃) to remove water and stabilize the amidine structure, as demonstrated in similar amidine syntheses .

Critical conditions include maintaining anhydrous environments, controlling reaction temperatures (70–90°C), and using catalysts like AlCl₃ to enhance efficiency. Yields can be optimized by adjusting molar ratios (e.g., 1:2 nitrile:NH₄Cl) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity, while ¹H NMR identifies aromatic protons and amidine NH₂ signals.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and detects by-products.

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 235.08) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Confirms amidine C=N stretches (~1650 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound when using different precursors or catalysts?

- Methodological Answer : Contradictions often arise from variations in precursor purity (e.g., nitrile vs. aldehyde intermediates) or catalyst selection (e.g., AlCl₃ vs. FeCl₃). To address this:

- Design Comparative Studies : Test identical precursors under controlled conditions (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde vs. benzonitrile derivatives ).

- Monitor Reaction Kinetics : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times.

- Statistical Analysis : Apply factorial design experiments to isolate variables (temperature, catalyst loading) affecting yield .

Q. What mechanistic insights explain the role of phosphorus oxychloride (POCl₃) in the dehydration step during amidine synthesis from nitrile intermediates?

- Methodological Answer : POCl₃ acts as both a dehydrating agent and a Lewis acid catalyst:

- Dehydration : Removes water from amidine intermediates, shifting equilibrium toward product formation.

- Electrophilic Activation : Coordinates with nitrile lone pairs, facilitating nucleophilic attack by ammonia or amines.

Mechanistic studies using ³¹P NMR can track POCl₃ consumption, while computational DFT calculations model transition states to validate pathways .

Q. What methodologies are recommended for analyzing by-products or impurities in this compound synthesis, and how can these be minimized?

- Methodological Answer :

- LC-MS/MS : Identifies common by-products (e.g., unreacted nitriles or formamide derivatives) via fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction resolves structural impurities.

- Process Optimization : Reduce by-products via gradient cooling during crystallization or using scavenger resins (e.g., polymer-bound sulfonic acid) .

Q. How can computational chemistry approaches, such as molecular docking, be applied to study the bioactivity of this compound in drug discovery?